molecular formula C9H11NO2 B1610750 Ethyl 4-methylpicolinate CAS No. 58997-09-4

Ethyl 4-methylpicolinate

Cat. No. B1610750
CAS RN: 58997-09-4
M. Wt: 165.19 g/mol
InChI Key: HHHQYCXALMTTRM-UHFFFAOYSA-N
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Description

Ethyl 4-methylpicolinate is a chemical compound with the molecular formula C9H11NO2 . It is used in various applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpicolinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 165.19 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-methylpicolinate are not detailed in the retrieved data, studies on similar compounds provide insights. For example, a study discusses the reaction of α-methyl or α-methylene ketones with formamide .


Physical And Chemical Properties Analysis

Ethyl 4-methylpicolinate has a molecular weight of 165.19 and a density of 1.077g/cm3 . The boiling point is 275.8ºC at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

Ethyl 4-methylpicolinate: is a valuable building block in medicinal chemistry for the synthesis of heterocyclic compounds. These compounds are integral to the development of drugs with diverse therapeutic properties. For instance, it can be used to create analogs with potential antipsychotic, antibacterial, or antifungal effects .

Safety and Hazards

Safety data sheets indicate that Ethyl 4-methylpicolinate may pose certain hazards. For instance, it’s indicated that this compound may be harmful if inhaled .

Future Directions

While specific future directions for Ethyl 4-methylpicolinate are not detailed in the retrieved data, research in the field of organic synthesis continues to advance with the application of new technologies . This suggests potential future directions for the study and application of Ethyl 4-methylpicolinate and similar compounds.

properties

IUPAC Name

ethyl 4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQYCXALMTTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482094
Record name Ethyl 4-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpicolinate

CAS RN

58997-09-4
Record name Ethyl 4-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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